molecular formula C10H18O2 B14295891 3-Hydroxydec-4-enal CAS No. 113366-15-7

3-Hydroxydec-4-enal

Cat. No.: B14295891
CAS No.: 113366-15-7
M. Wt: 170.25 g/mol
InChI Key: YXFPMDWQCGCYCJ-UHFFFAOYSA-N
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Description

3-Hydroxydec-4-enal: is an organic compound belonging to the class of aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a decene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxydec-4-enal can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxydec-4-ene using mild oxidizing agents. Another method includes the reduction of 3-hydroxydec-4-enoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-hydroxydec-4-enoic acid. This process typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxydec-4-enal can undergo oxidation to form 3-hydroxydec-4-enoic acid.

    Reduction: The compound can be reduced to 3-hydroxydecane using reducing agents like LiAlH4 or NaBH4.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium (Pd), platinum (Pt).

Major Products Formed:

    Oxidation: 3-Hydroxydec-4-enoic acid.

    Reduction: 3-Hydroxydecane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Hydroxydec-4-enal is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its role in lipid peroxidation and its potential effects on cellular processes. It is also used in the study of oxidative stress and its impact on biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: In industrial applications, this compound is used in the production of fragrances and flavors due to its aldehyde group, which imparts a pleasant aroma.

Mechanism of Action

3-Hydroxydec-4-enal exerts its effects primarily through its interaction with cellular components. It can form adducts with proteins and nucleic acids, leading to changes in their structure and function. The compound is also known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

    4-Hydroxydec-2-enal: Another aldehyde with similar structural features but differing in the position of the hydroxyl group.

    3-Hydroxydec-4-enoic acid: The oxidized form of 3-Hydroxydec-4-enal.

    3-Hydroxydecane: The fully reduced form of this compound.

Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its role in biological systems and potential therapeutic applications further distinguish it from other similar compounds.

Properties

CAS No.

113366-15-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-hydroxydec-4-enal

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-10(12)8-9-11/h6-7,9-10,12H,2-5,8H2,1H3

InChI Key

YXFPMDWQCGCYCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(CC=O)O

Origin of Product

United States

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